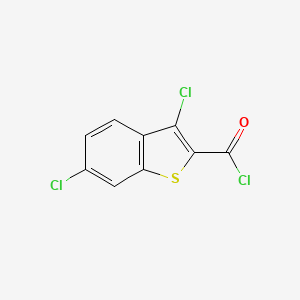

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTLRFNZVZCAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372716 | |

| Record name | 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-85-7 | |

| Record name | 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34576-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride CAS number

An In-depth Technical Guide to 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

Executive Summary: this compound is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its defining feature is a highly reactive acyl chloride group attached to a dichlorinated benzothiophene scaffold. This structure serves as a versatile building block for synthesizing a diverse range of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and significant applications, with a focus on its role in the development of novel therapeutic agents, including inhibitors of critical oncology targets like myeloid cell leukemia 1 (Mcl-1). Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.

Chemical Identity and Core Properties

This compound is a solid crystalline compound that serves as a crucial starting material in multi-step organic syntheses.[1][2] Its identity is defined by the Chemical Abstracts Service (CAS) number 34576-85-7 .

| Property | Value | Source |

| CAS Number | 34576-85-7 | |

| Molecular Formula | C₉H₃Cl₃OS | [3] |

| Molecular Weight | 265.54 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Density | 1.50 g/cm³ (at 20 °C) | [4] |

| Melting Point | 106-112 °C | [2] |

| Boiling Point | 70 - 75 °C | [4] |

The compound is moisture-sensitive and should be stored accordingly to prevent degradation of the reactive acyl chloride moiety.[4][5]

Synthesis Pathway and Rationale

The synthesis of this compound and related derivatives often originates from substituted cinnamic acids. The established methodology involves a cyclization and chlorination reaction facilitated by thionyl chloride (SOCl₂) in the presence of a base like pyridine.[6]

Causality of Reagent Selection:

-

Thionyl Chloride (SOCl₂): This reagent serves a dual purpose. It acts as the chlorinating agent and facilitates the cyclization of the cinnamic acid precursor to form the benzothiophene ring system. It is also responsible for converting the carboxylic acid at the 2-position into the highly reactive carbonyl chloride.

-

Pyridine: This base is crucial for scavenging the HCl gas produced during the reaction. Its presence drives the reaction to completion and prevents unwanted side reactions that can occur in an acidic environment. While effective, this procedure can have limitations in yield and scalability.[6] An improved, one-step process has been developed using a 4-N,N'-disubstituted aminopyridine to enhance efficiency.[6]

Generalized Synthesis Protocol:

-

A solution of the appropriately substituted cinnamic acid is prepared in an inert solvent (e.g., benzene).[7]

-

Thionyl chloride is added to the solution.

-

Pyridine is added carefully to the mixture.

-

The reaction mixture is refluxed for an extended period (e.g., 72 hours) to ensure complete conversion.[8]

-

Upon cooling, the product crystallizes and can be isolated through filtration.

-

Recrystallization from a suitable solvent system (e.g., DMSO:H₂O) is performed to afford the purified this compound.[7]

Caption: Generalized synthesis of the title compound.

Reactivity and Synthetic Utility in Drug Discovery

The primary utility of this compound stems from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles.[9]

This reactivity is a cornerstone of combinatorial chemistry and library synthesis in drug discovery. By reacting the carbonyl chloride with various amines, alcohols, or hydrazines, researchers can rapidly generate a large library of amide, ester, and hydrazide derivatives. This process allows for systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic properties.

-

Reaction with Amines: Forms stable amide bonds, a common linkage in pharmaceutical agents.

-

Reaction with Alcohols: Yields esters, which can act as prodrugs or be bioactive themselves.

-

Reaction with Hydrazine: Produces hydrazides, which can serve as precursors for further heterocyclic ring formation (e.g., oxadiazoles, pyrazoles).[7]

Caption: Core reactivity for library synthesis.

Key Applications in Medicinal Chemistry

The benzothiophene scaffold is a well-established privileged structure in medicinal chemistry, found in agents with anti-inflammatory, antimicrobial, and anticancer properties.[10] this compound provides a direct route to novel compounds built upon this valuable core.

Precursor to Mcl-1 Inhibitors

A significant application is its use as a building block in the synthesis of inhibitors for myeloid cell leukemia 1 (Mcl-1).[11] Mcl-1 is an anti-apoptotic protein that is overexpressed in numerous cancers, contributing to tumor survival and resistance to chemotherapy. Inhibiting Mcl-1 is a validated therapeutic strategy for treating various malignancies. The corresponding carboxylic acid, 3,6-dichloro-1-benzothiophene-2-carboxylic acid (CAS 34576-94-8), is a known inhibitor of Mcl-1.[11][12] The carbonyl chloride allows for the synthesis of more complex and potent amide-based inhibitors targeting this critical protein.

Development of Other Therapeutic Agents

Beyond Mcl-1, this chemical intermediate has been employed in the synthesis of inhibitors for other biologically relevant targets:

-

Toll-like Receptor 3 (TLR3): Used to create molecules that modulate the TLR3/dsRNA complex, which is involved in immune responses.[11]

-

D-amino acid oxidase (DAO): Serves as a building block for inhibitors of DAO, an enzyme implicated in neurological disorders.[11]

-

Cholinesterase Inhibitors: The benzothiophene core is being explored for the development of cholinesterase inhibitors for potential application in Alzheimer's disease.[10]

Caption: From building block to therapeutic lead.

Safety, Handling, and Storage

As a reactive and hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed and toxic if inhaled.[4]

-

Corrosivity: Causes severe skin burns and serious eye damage.[1][13]

-

Reactivity: Moisture sensitive; contact with water may liberate toxic gas (HCl).[1][5]

Recommended Handling Procedures:

-

Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[14]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[14]

-

Body Protection: Wear a lab coat or impervious clothing.[14]

-

Respiratory Protection: Required if vapors or aerosols are generated.[4]

-

-

Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][13] Keep locked up or in an area accessible only to authorized personnel.[4] The compound is moisture-sensitive.[4][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, coupled with the proven biological relevance of the benzothiophene scaffold, makes it an invaluable asset for medicinal chemists. From generating diverse molecular libraries to providing the core structure for potent inhibitors of cancer targets like Mcl-1, this compound continues to facilitate the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling requirements is essential for harnessing its full potential safely and effectively.

References

- Sigma-Aldrich. 3,6-Dichloro-benzo[b]thiophene-2-carbonyl chloride.

- Cayman Chemical. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8).

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- Sigma-Aldrich.

- TCI Chemicals.

- World Journal of Pharmaceutical Research. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

- ChemicalBook.

- ChemicalBook. 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID.

- ABI Chem. This compound.

- Google Patents. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.

- Fisher Scientific.

- ResearchGate. (PDF) SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE.

- Chem-Impex. 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride.

- Benchchem. 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride.

- PubMed Central (PMC). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound; [abichem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]

- 9. benchchem.com [benchchem.com]

- 10. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 34576-94-8 [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications

Executive Summary: 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is a highly reactive, poly-functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its rigid benzothiophene core, substituted with reactive chlorine atoms and a versatile acyl chloride group, makes it a crucial building block for the synthesis of a wide range of complex organic molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its physicochemical properties, detailed synthetic and purification protocols, key chemical reactions, and critical safety information, serving as an authoritative resource for its effective and safe utilization in a laboratory setting.

Chapter 1: Introduction to the Benzothiophene Scaffold

The benzothiophene ring system, a bicyclic structure composed of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in numerous FDA-approved drugs and clinical candidates, valued for its ability to act as a bioisostere for naphthalene or indole rings, thereby modulating pharmacokinetic and pharmacodynamic properties. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

This compound emerges as a particularly valuable intermediate within this class. The chlorine atom at the 6-position and the acyl chloride at the 2-position provide orthogonal handles for synthetic elaboration, allowing for the systematic construction of compound libraries for structure-activity relationship (SAR) studies. The additional chlorine at the 3-position further influences the electronic properties and reactivity of the molecule.

Chapter 2: Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in synthesis.

Molecular Identity and Characteristics

The core structural and identifying information for this compound is summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride | [1] |

| CAS Number | Not explicitly available; Precursor acid is 34576-94-8 | [2][3] |

| Molecular Formula | C₉H₃Cl₃OS | [4] |

| Molecular Weight | 265.54 g/mol | [4] |

| Appearance | Expected to be a solid (e.g., white to off-white crystalline powder) | [5] |

Note: While a specific CAS number for the title compound is not readily found in public databases, its precursor, 3,6-Dichloro-1-benzothiophene-2-carboxylic acid, is well-documented under CAS 34576-94-8. The properties of related structures suggest the acyl chloride is a stable, isolable solid.

Spectroscopic Profile (Predicted)

While specific spectra for this exact molecule are not publicly available, its profile can be predicted based on its functional groups and comparison to analogous structures.

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, influenced by meta- and para-couplings.

-

¹³C NMR: Approximately nine distinct signals would be expected: one for the carbonyl carbon (~160-170 ppm), and eight for the carbons of the benzothiophene ring system, with those bonded to chlorine showing characteristic shifts.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the acyl chloride (~1750-1800 cm⁻¹), C-Cl stretches, and aromatic C=C stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for three chlorine atoms, with a molecular ion peak (M⁺) at m/z 264 (for ³⁵Cl isotopes) and subsequent M+2, M+4, and M+6 peaks.

Chapter 3: Synthesis and Purification

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor.

Synthetic Pathway Overview

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Detailed Laboratory Synthesis Protocol

This protocol describes the conversion of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid to the target acyl chloride.

Objective: To prepare this compound with high purity.

Materials:

-

3,6-Dichloro-1-benzothiophene-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 5.0 eq, may be used as solvent)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Catalytic N,N-Dimethylformamide (DMF) (optional)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or CaSO₄).

-

Charging Flask: Add 3,6-Dichloro-1-benzothiophene-2-carboxylic acid (1.0 eq) to the flask.

-

Reagent Addition: Add anhydrous toluene (if used) followed by the slow, dropwise addition of thionyl chloride (2.0 eq). Causality Note: Thionyl chloride is highly reactive and corrosive; slow addition helps control the evolution of HCl and SO₂ gases. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Safety Note: The off-gases should be passed through a base trap (e.g., NaOH solution) to neutralize acidic gases.

-

Purification: The crude product, often a solid, can be purified by recrystallization from a non-polar solvent like heptane or by short-path distillation under high vacuum if it is a low-melting solid or oil.

Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (e.g., IR, NMR) to ensure complete conversion of the carboxylic acid starting material.

Chapter 4: Chemical Reactivity and Handling

The Acyl Chloride: A Versatile Functional Group

The acyl chloride is a highly electrophilic functional group, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

-

Amidation: Reacts readily with primary or secondary amines to form amides. This is one of the most common applications in drug discovery for linking molecular fragments.

-

Esterification: Reacts with alcohols to yield esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form aryl ketones.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound.[6] It causes severe skin burns and eye damage.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[8] It is incompatible with strong bases, oxidizing agents, alcohols, and amines.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis back to the carboxylic acid.[8]

-

Spills & First Aid: In case of skin or eye contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move the person to fresh air.[7] If swallowed, rinse mouth but do NOT induce vomiting.[8]

Chapter 5: Applications in Research and Drug Development

The primary application of this compound is as a chemical building block. Its precursor, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, has been utilized in the synthesis of inhibitors for several important biological targets.

-

Inhibitors of Myeloid Cell Leukemia 1 (Mcl-1): The precursor acid has been identified as an inhibitor of Mcl-1, a key protein involved in cancer cell survival.[2][3] This makes the title acyl chloride a valuable starting point for developing more potent and selective Mcl-1 inhibitors for cancer therapy.

-

Toll-like Receptor (TLR) Modulators: It has been used as a building block for creating small-molecule inhibitors of the TLR3/dsRNA complex, which is relevant to inflammatory and autoimmune diseases.[2]

-

Enzyme Inhibitors: The scaffold has been incorporated into inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders.[2]

-

Agrochemicals: Related benzothiophene structures are used in the synthesis of crop protection agents like fungicides and herbicides.[5]

The ability to readily form amide bonds allows for the coupling of the dichlorobenzothiophene core to various other fragments, enabling the exploration of chemical space around these targets.

References

- Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems/21815918.pdf]

- Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems/5271670.pdf]

- TCI Chemicals. Safety Data Sheet. [URL: https://www.tcichemicals.com/BE/en/sc/sds/C2286-E.pdf]

- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/sds/aldrich/115150]

- ChemicalBook. 3,6-DICHLORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=34576-94-8]

- Cayman Chemical. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8). [URL: https://www.caymanchem.com/product/18553/3,6-dichloro-benzo-b-thiophene-2-carboxylic-acid]

- Santa Cruz Biotechnology. 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid | CAS 34576-94-8. [URL: https://www.scbt.com/p/3-6-dichloro-benzo-b-thiophene-2-carboxylic-acid-34576-94-8]

- Chemical Synthesis Database. 3-chloro-1-benzothiophene-2-carbonyl chloride. [URL: http://www.chemsynthesis.com/base/chemical-structure-519898.html]

- PubChem. 3,6-Dichloro-1-benzothiophene-2-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/739884]

- PubChem. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/519898]

- PubChem. 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12594638]

- Google Patents. EP0731800A1 - Improved process for the synthesis of 3-chlorobenzo [b]thiophene-2-carbonyl chlorides. [URL: https://patents.google.

- Organic Chemistry Portal. Benzothiophene synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzothiophenes.shtm]

- Chem-Impex. 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride. [URL: https://www.chemimpex.com/products/3-chloro-6-fluorobenzo-b-thiophene-2-carbonyl-chloride]

- Molbase. Synthesis of (c) 6-Chloro-2-methoxycarbonyl-benzo-[b]-thiophene-3-sulfonic acid chloride. [URL: https://www.molbase.

- ABI Chem. This compound. [URL: https://www.abichem.com/product_info.php?products_id=141838]

- Sigma-Aldrich. 3,6-Dichloro-benzo[b]thiophene-2-carbonyl chloride. [URL: https://www.sigmaaldrich.com/FR/fr/product/aldrich/ac7508834427]

Sources

- 1. 3,6-Dichloro-benzo[b]thiophene-2-carbonyl chloride | 34576-85-7 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound; [abichem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.ca [fishersci.ca]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Predictive NMR Analysis

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. While direct empirical data is the gold standard, the ability to accurately predict and interpret spectral data is a critical skill for any senior scientist. This guide addresses the spectral characteristics of 3,6-dichloro-1-benzothiophene-2-carbonyl chloride, a molecule of interest for its potential as a reactive intermediate in the synthesis of pharmacologically active compounds, particularly as a scaffold for inhibitors of proteins like myeloid cell leukemia 1 (Mcl-1)[1][2].

Due to the absence of publicly available, experimentally-derived NMR spectra for this specific compound, this document provides a comprehensive, predicted analysis of its ¹H and ¹³C NMR spectra. This predictive approach is grounded in first principles of NMR spectroscopy, substituent effects, and a comparative analysis of structurally related analogs. By dissecting the expected electronic influences of the chloro- and carbonyl chloride moieties on the benzothiophene core, we can construct a reliable spectral forecast. This not only serves as a valuable reference for the identification of this compound but also as an educational tool for understanding structure-spectrum correlations in complex heterocyclic systems.

Molecular Structure and Key Features

The structure of this compound presents a unique set of electronic and steric features that will govern its NMR spectra.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Key structural aspects influencing the NMR spectra include:

-

The Benzothiophene Core: A bicyclic aromatic system where a benzene ring is fused to a thiophene ring.

-

Electron-Withdrawing Groups: The molecule is heavily substituted with three electron-withdrawing groups: two chlorine atoms and a carbonyl chloride group.

-

Positional Isomerism: The chlorine at C-3 directly influences the thiophene ring, while the chlorine at C-6 primarily affects the benzene portion of the molecule. The carbonyl chloride at C-2 is a powerful acylating agent and significantly influences the electronic environment of the thiophene ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The prediction of their chemical shifts requires an analysis of the additive effects of the substituents.

Experimental Protocol for ¹H NMR Data Acquisition: A standard protocol for acquiring a ¹H NMR spectrum for this type of compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Analysis of Predicted Chemical Shifts (δ)

The aromatic region of the parent, unsubstituted benzo[b]thiophene shows protons in the range of 7.3-7.9 ppm. The introduction of chlorine and carbonyl chloride groups will deshield the remaining protons, shifting them downfield.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.85 | d | J ≈ 8.5 | This proton is ortho to the electron-withdrawing C-S-C bridge and will be coupled to H-5. |

| H-5 | ~7.45 | dd | J ≈ 8.5, 2.0 | Coupled to both H-4 (ortho) and H-7 (meta). The chlorine at C-6 will have a deshielding effect. |

| H-7 | ~7.95 | d | J ≈ 2.0 | This proton is ortho to the electron-withdrawing chlorine atom at C-6 and will experience the strongest deshielding effect. It shows meta coupling to H-5. |

Rationale for Predictions

-

H-7: The position ortho to a chlorine atom typically results in a significant downfield shift.

-

H-4 & H-5: The chemical shifts are influenced by their position relative to the fused thiophene ring and the C-6 chlorine. The expected coupling pattern (doublet and doublet of doublets) is characteristic of a 1,2,4-trisubstituted benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Analysis of Predicted Chemical Shifts (δ)

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | ~161 | The carbonyl carbon of an acyl chloride is typically found in this region. For comparison, the carbonyl carbon in benzo[b]thiophene-2-carbonyl chloride is at 161.14 ppm[3]. |

| C-2 | ~135 | Attached to the carbonyl chloride and the sulfur atom, and part of the thiophene ring. |

| C-3 | ~130 | Directly bonded to a chlorine atom, which will cause a significant downfield shift. |

| C-3a | ~138 | A quaternary carbon at the ring junction, influenced by the adjacent sulfur and C-3 chlorine. |

| C-4 | ~125 | A protonated aromatic carbon. |

| C-5 | ~127 | A protonated aromatic carbon. |

| C-6 | ~134 | Directly bonded to a chlorine atom, leading to a downfield shift. |

| C-7 | ~123 | A protonated aromatic carbon, ortho to the C-6 chlorine. |

| C-7a | ~140 | A quaternary carbon at the ring junction, adjacent to the sulfur atom. |

Rationale for Predictions

-

Carbonyl Carbon: Acyl chloride carbonyls are characteristically deshielded and appear in the 160-180 ppm range[4]. The value for the unsubstituted analog provides a strong basis for this prediction[3].

-

Carbons Bonded to Chlorine (C-3 and C-6): The direct attachment of an electronegative chlorine atom causes a significant downfield shift (deshielding) of the carbon signal.

-

Quaternary Carbons (C-2, C-3a, C-7a): These carbons, lacking directly attached protons, will typically show weaker signals in the spectrum. Their chemical shifts are determined by their position within the bicyclic system and proximity to heteroatoms and substituents.

-

Protonated Aromatic Carbons (C-4, C-5, C-7): Their chemical shifts are predicted based on their positions relative to the electron-withdrawing groups and the fused ring system.

Experimental Workflow and Data Interpretation

The process from sample to final structure confirmation follows a logical and self-validating workflow.

Figure 2: Standard workflow for NMR-based structural elucidation.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we have constructed a reliable spectral forecast. The predicted chemical shifts and coupling patterns serve as a robust tool for the identification and characterization of this important synthetic intermediate. Researchers and drug development professionals can use this guide to confirm the successful synthesis of this compound and to further explore its utility in the creation of novel therapeutic agents.

References

-

3,6-dichloro-N-(3-fluorophenyl)-1-benzothiophene-2-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898. PubChem. [Link]

-

Supplementary Information. [Source organization not specified, link points to a PDF]. [Link]

-

C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. [Source organization not specified, likely a journal article summary]. [Link]

-

(PDF) SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. ResearchGate. [Link]

-

3-chloro-1-benzothiophene-2-carbonyl chloride. Chemical Synthesis Database. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). Human Metabolome Database. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

-

Useful Spectroscopic Data. [Source organization not specified, likely educational material]. [Link]

-

3,6-Dichloro-1-benzothiophene-2-carboxylic acid | C9H4Cl2O2S | CID 739884. PubChem. [Link]

Sources

Infrared (IR) spectrum of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Molecular Blueprint in Vibrational Spectroscopy

This compound is a complex heterocyclic compound featuring a benzothiophene core, a reactive acyl chloride functional group, and chlorine substituents on the aromatic ring. As a key intermediate in the synthesis of various pharmacologically active agents, its structural verification is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular identity and purity of such compounds.

This guide offers a detailed exploration of the IR spectrum of this compound. We will dissect the spectrum by functional group, explaining the theoretical basis for the position, intensity, and nature of key absorption bands. This analysis is grounded in the principles of molecular vibrations, where the absorption of infrared radiation excites specific vibrational modes within the molecule, creating a unique spectral fingerprint.

Molecular Structure and Key Vibrational Modes

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations of functional groups.[1] For this compound, the most diagnostically significant features arise from the acyl chloride group, the substituted aromatic system, and the carbon-chlorine bonds.

Caption: Key vibrational modes for this compound.

Dissecting the IR Spectrum: A Region-by-Region Analysis

The infrared spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The Carbonyl (C=O) Stretching Region: The Most Diagnostic Peak

The most intense and unambiguous absorption in the spectrum will be from the carbonyl (C=O) stretch of the acyl chloride group.[2]

-

Expected Wavenumber: 1775 - 1815 cm⁻¹

-

Intensity: Strong

-

Causality: Acyl chlorides exhibit a C=O stretching vibration at a significantly higher frequency compared to ketones (1715 cm⁻¹), esters (1735 cm⁻¹), or amides (1650 cm⁻¹).[2][3][4] This is due to the powerful inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon.[5] This effect shortens and strengthens the C=O double bond, requiring more energy (a higher wavenumber) to excite its stretching vibration.[6] For some acyl chlorides, a weaker overtone or Fermi resonance peak may appear as a shoulder at a slightly lower frequency (around 1740 cm⁻¹).[6]

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region provides information about the types of carbon-hydrogen bonds present.

-

Aromatic C-H Stretch:

-

Expected Wavenumber: 3030 - 3100 cm⁻¹

-

Intensity: Weak to Medium

-

Causality: The C-H bonds on the benzothiophene ring are attached to sp²-hybridized carbons, which are stronger than C-H bonds on sp³ carbons. This results in absorption at frequencies just above 3000 cm⁻¹.[7][8] Since the molecule has no aliphatic C-H bonds, there should be no significant absorption in the 2850-3000 cm⁻¹ range.[9]

-

The Fingerprint Region (1600 - 600 cm⁻¹): A Wealth of Structural Detail

This complex region contains a multitude of stretching and bending vibrations that are unique to the overall molecular structure.

-

Aromatic C=C Stretching:

-

Expected Wavenumber: 1400 - 1600 cm⁻¹

-

Intensity: Medium to Weak

-

Causality: The benzothiophene core will display several bands corresponding to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[1][9] Typically, bands are observed near 1600, 1585, 1500, and 1450 cm⁻¹.[7]

-

-

C-Cl Stretching:

-

Expected Wavenumber: 600 - 950 cm⁻¹

-

Intensity: Medium to Strong

-

Causality: The molecule has two distinct types of C-Cl bonds. The C-Cl stretch of the acyl chloride is expected to be in the higher end of this range (approx. 850-950 cm⁻¹). The C-Cl stretch from the chlorine attached directly to the aromatic ring will absorb at a lower frequency, typically in the 600-800 cm⁻¹ range.[10] These absorptions can sometimes be coupled with other vibrations, making precise assignment challenging without computational analysis.[11]

-

-

Aromatic C-H Out-of-Plane (OOP) Bending:

-

Expected Wavenumber: 800 - 900 cm⁻¹

-

Intensity: Strong

-

Causality: The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the aromatic ring.[1][8] For the 3,6-dichloro-substituted benzothiophene ring, specific OOP bending modes will be characteristic of the remaining adjacent and isolated hydrogen atoms.

-

Summary of Predicted IR Absorption Data

The following table summarizes the key expected vibrational frequencies for this compound.

| Wavenumber Range (cm⁻¹) | Assignment (Vibrational Mode) | Expected Intensity |

| 3030 - 3100 | Aromatic C-H Stretch | Weak to Medium |

| 1775 - 1815 | Acyl Chloride C=O Stretch | Strong |

| 1400 - 1600 | Aromatic Ring C=C Stretches | Medium to Weak |

| 850 - 950 | Acyl Chloride C-Cl Stretch | Medium |

| 800 - 900 | Aromatic C-H Out-of-Plane Bending | Strong |

| 600 - 800 | Aromatic C-Cl Stretch | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining high-quality IR spectra of solid samples with minimal preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Methodology:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate.

-

Lower the ATR press arm.

-

Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a self-validating step; the resulting spectrum should be a flat line, confirming the absence of atmospheric (CO₂, H₂O) or contaminant absorptions.

-

-

Sample Preparation and Loading:

-

Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

After acquisition, clean the ATR crystal and press tip thoroughly with an appropriate solvent.

-

Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.

-

Label the peaks of interest with their corresponding wavenumbers.

-

Workflow for Spectral Acquisition and Analysis

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davuniversity.org [davuniversity.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of 3,6-dichloro-1-benzothiophene-2-carbonyl chloride, a compound of interest in pharmaceutical and agrochemical synthesis.[1] As a reactive acyl chloride with a distinct polyhalogenated aromatic structure, its characterization presents unique challenges and opportunities. This document outlines strategic considerations for method development, from sample handling to the selection of ionization techniques and mass analyzers. We will delve into the predictable and diagnostic isotopic patterns and fragmentation pathways that serve as cornerstones for confident structural elucidation. The protocols and insights herein are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound belongs to a class of benzothiophene derivatives that are valuable building blocks in the synthesis of biologically active molecules.[2] The dual chlorine substitution and the highly reactive carbonyl chloride functional group define its chemical personality and, consequently, the strategy for its analysis. Mass spectrometry is the premier technique for its structural verification and purity assessment due to its unparalleled sensitivity and specificity.

The primary analytical objectives for this compound are:

-

Unambiguous confirmation of molecular weight: Verifying the mass of the intact molecule.

-

Validation of elemental composition: Leveraging isotopic patterns and high-resolution mass spectrometry.

-

Structural elucidation through fragmentation: Confirming the connectivity of the benzothiophene core, chlorine atoms, and the carbonyl chloride group.

A critical challenge is the compound's reactivity. The carbonyl chloride moiety is susceptible to hydrolysis. This necessitates careful selection of solvents and analytical techniques to prevent the formation of the corresponding carboxylic acid, which would complicate spectral interpretation.[3]

Strategic Selection of Ionization Technique

The choice of ionization source is the most critical decision in the MS analysis of this molecule. The ideal technique must be compatible with the compound's volatility, thermal stability, and high reactivity.

Electron Ionization (EI): The Gold Standard for Fragmentation

Electron Ionization (EI) is a hard ionization technique that bombards gas-phase analyte molecules with high-energy electrons (typically 70 eV), inducing significant and reproducible fragmentation.[4][5] This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.[6]

-

Causality: Given that this compound is a relatively small, volatile, and thermally stable organic molecule, it is an excellent candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.[7] The high energy of EI ensures that sufficient internal energy is imparted to the molecule to overcome bond energies, revealing the underlying structural framework.[8]

-

Trustworthiness: EI spectra are highly reproducible and can be compared against spectral libraries, forming a self-validating system for compound identification.[8] The predictable fragmentation of the acyl chloride and the benzothiophene core provides multiple points of structural verification.

Atmospheric Pressure Chemical Ionization (APCI): A Softer Alternative

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique suitable for compounds of low to moderate polarity that are thermally stable.[9] It is often coupled with High-Performance Liquid Chromatography (HPLC). In APCI, a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions, typically proton transfer.[10][11]

-

Causality: APCI is advantageous when a less energetic ionization process is desired to preserve the molecular ion.[12] For this compound, APCI would likely generate a prominent protonated molecule, [M+H]⁺. However, the use of protic solvents common in LC-MS (like methanol or water) would rapidly hydrolyze the carbonyl chloride. Therefore, if APCI is employed, it must be paired with an LC method using anhydrous, aprotic solvents.

-

Trustworthiness: While softer than EI, APCI can still provide some in-source fragmentation that can be useful for structural confirmation.[13] Its main advantage here is its compatibility with LC, which may be preferable for certain sample matrices.

Recommendation: For definitive structural elucidation and purity analysis, GC-EI-MS is the preferred method due to its ability to generate rich, reproducible fragmentation patterns and its inherent compatibility with a reactive, volatile analyte.

The Dichotomous Isotopic Signature: A Built-in Validation

A key feature of this compound is its isotopic pattern, which arises from the natural abundance of chlorine and sulfur isotopes. This pattern is a powerful diagnostic tool for confirming the presence and number of these atoms.

Chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a ~3:1 isotopic ratio for any ion containing a single chlorine atom. For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic triplet for the molecular ion (M) cluster:

-

M peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms.

The theoretical relative intensity of this M:M+2:M+4 triplet is approximately 9:6:1 .[14] Observing this pattern provides high confidence in the presence of two chlorine atoms in the molecule or fragment.[15]

Experimental Protocol: GC-EI-MS Analysis

This protocol provides a validated starting point for the analysis.

Sample Preparation

Critical Consideration: The prevention of hydrolysis is paramount. All glassware must be oven-dried, and all solvents must be anhydrous.

-

Solvent Selection: Use a dry, aprotic solvent such as dichloromethane (DCM) or anhydrous hexane.[3]

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen anhydrous solvent.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL for injection.

Instrumentation and Conditions

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent 7890B GC with 5977A MSD).[3]

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

GC Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

Data Interpretation: Predicted Spectrum and Fragmentation

The EI mass spectrum will be characterized by the molecular ion cluster and a series of diagnostic fragment ions.

Molecular Ion and Isotopic Pattern

The chemical formula for the analyte is C₉H₃Cl₃OS. Using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³²S, ³⁵Cl), the monoisotopic mass of the molecular ion [M]⁺• is calculated to be m/z 263.9 . The full molecular ion cluster will be the most telling feature.

| Ion | Calculated m/z (Monoisotopic) | Elemental Composition | Expected Relative Abundance |

| [M]⁺• | 263.9 | C₉H₃³⁵Cl₃OS | ~100% (base of cluster) |

| [M+2]⁺• | 265.9 | C₉H₃³⁵Cl₂³⁷ClOS | ~96% |

| [M+4]⁺• | 267.9 | C₉H₃³⁵Cl³⁷Cl₂OS | ~31% |

| [M+6]⁺• | 269.9 | C₉H₃³⁷Cl₃OS | ~3% |

| Table 1: Predicted isotopic distribution for the molecular ion cluster of this compound, which contains three chlorine atoms. |

Predicted Fragmentation Pathway

The fragmentation of acyl chlorides and benzothiophenes is well-understood.[16] The primary fragmentation events for this molecule are expected to be initiated by the loss of the reactive acyl chloride functionality and subsequent cleavages of the benzothiophene ring.

Primary Fragmentation Events:

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond from the carbonyl group is highly favorable, leading to the formation of a stable acylium ion. This is often a dominant fragmentation pathway for acyl chlorides.[17][18]

-

Loss of Carbonyl Chloride Radical (•COCl): Cleavage of the bond between the benzothiophene ring and the carbonyl group.

-

Loss of Carbon Monoxide (CO): Following the initial loss of the chlorine radical, the resulting acylium ion can lose CO.

Below is a logical workflow illustrating the predicted fragmentation cascade.

Caption: Predicted EI fragmentation pathway for the title compound.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that relies on a sound understanding of the analyte's chemical properties. By employing GC-EI-MS, analysts can leverage the compound's volatility and generate information-rich fragmentation spectra. The distinct isotopic signature imparted by the two chlorine atoms serves as an invaluable internal confirmation of elemental composition. The predictable fragmentation pathways, initiated by the loss of the acyl chloride group, provide a robust method for structural verification. This guide provides the strategic framework and practical protocols necessary for achieving confident and reliable characterization of this important synthetic intermediate.

References

- Benchchem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.

-

Cubero Herrera L, Ramaley L, Grossert JS. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry. 2009 Mar;23(5):571-9. Available from: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

-

Karminski-Zamola G, Dogan J, Boykin DW, Bajić M. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. 1995;9(4):282-8. Available from: [Link]

-

P-Y. Lin, J. T. L. Chen, A. T. Lee, C.-H. Chen. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of Proteome Research. 2011 May 6; 10(5): 2186–2195. Available from: [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link]

-

MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Available from: [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]

-

Semantic Scholar. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Available from: [Link]

-

Wikipedia. Atmospheric-pressure chemical ionization. Available from: [Link]

-

Chemistry For Everyone. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? YouTube. 2025 Aug 4. Available from: [Link]

-

National MagLab. Atmospheric Pressure Chemical Ionization (APCI). Available from: [Link]

-

Grokipedia. Atmospheric-pressure chemical ionization. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Wikipedia. Electron ionization. Available from: [Link]

-

LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS. 2006 Apr 1. Available from: [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. Available from: [Link]

-

LCGC International. Electron Ionization for GC–MS. Available from: [Link]

-

Metrolab. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available from: [Link]

-

PubChem. 3,6-Dichloro-1-benzothiophene-2-carboxylic acid. Available from: [Link]

-

ResearchGate. Fragmentation of dibenzothiophene, S-oxide under EI. Available from: [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

PubChem. 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride. Available from: [Link]

-

National Institute of Standards and Technology. Acetyl chloride. Available from: [Link]

-

Chem Help ASAP. common fragmentation mechanisms in mass spectrometry. YouTube. 2022 Nov 22. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 10. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 11. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 12. grokipedia.com [grokipedia.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

Solubility of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride in Organic Solvents

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not widely published, this document outlines the fundamental principles governing its solubility in organic solvents. It further provides detailed, field-proven methodologies for researchers to determine solubility in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for synthesis, purification, and formulation.

Introduction to this compound

This compound is a member of the benzothiophene class of heterocyclic compounds. Benzothiophenes are of significant interest due to their wide range of biological activities, making them important scaffolds in drug discovery.[1] Derivatives of benzothiophene have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The title compound, with its reactive acyl chloride functional group, serves as a versatile building block for the synthesis of more complex molecules.[3][4][5]

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility impacts reaction kinetics, purification strategies such as crystallization, and the ability to perform various analytical techniques.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, several factors come into play:

-

Molecular Structure and Polarity: The benzothiophene core is relatively nonpolar and aromatic. The two chlorine atoms and the carbonyl chloride group introduce significant polarity. The overall molecule can be considered moderately polar.

-

Solvent Properties: The principle of "like dissolves like" is a useful starting point. Solvents with similar polarity to the solute are likely to be more effective. Key solvent characteristics to consider are:

-

Polarity: Measured by the dielectric constant.

-

Hydrogen Bonding Capacity: The ability to act as a hydrogen bond donor or acceptor. This compound is a hydrogen bond acceptor at the carbonyl oxygen.

-

Dispersion Forces: Present in all molecules, but particularly important for nonpolar interactions.

-

-

Temperature: The solubility of most solids increases with temperature.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute. A higher lattice energy will generally lead to lower solubility.

Predicted Solubility in Common Organic Solvents

While quantitative data is scarce, we can make educated predictions based on the compound's structure and general solubility principles.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate the polar regions of the molecule. DMF and DMSO are excellent solvents for a wide range of organic compounds.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact favorably with the chlorinated benzothiophene core. DCM is a common solvent for organic reactions.[2] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is a polar ether and is expected to be a reasonably good solvent. Diethyl ether is less polar and may have lower solvating power. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents will allow for favorable π-π stacking interactions with the benzothiophene ring system. |

| Esters | Ethyl acetate | Moderate | Ethyl acetate has moderate polarity and is a good general-purpose solvent. |

| Alcohols | Ethanol, Methanol | Low (Reactive) | While the polarity is suitable, acyl chlorides will react with alcohols to form esters.[7] This is a chemical reaction, not just dissolution. |

| Nonpolar | Hexanes, Cyclohexane | Low | The significant polarity of the carbonyl chloride and the chlorine substituents will limit solubility in nonpolar aliphatic solvents. |

| Water | Insoluble (Reactive) | Acyl chlorides react vigorously with water to hydrolyze to the corresponding carboxylic acid.[8][9][10][11] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The isothermal shake-flask method is a reliable and widely accepted technique.[12]

Safety Precautions for Handling this compound

Acyl chlorides are hazardous compounds and require strict safety protocols.[8][9][10]

-

Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid gas.[8][9]

-

Handling: Always handle in a well-ventilated fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9][13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8][9][13]

Isothermal Shake-Flask Protocol

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe. It is critical not to disturb the solid at the bottom.

-

Filtration (Optional but Recommended): For highly accurate measurements, filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. The solubility is typically expressed in mg/mL or mol/L.

Analytical Characterization

During solubility studies, it is important to confirm the identity and purity of the dissolved compound.[14]

-

Thin-Layer Chromatography (TLC): A quick method to assess purity and monitor the progress of the dissolution.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the solute.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, particularly the carbonyl chloride.

-

Mass Spectrometry (MS): Determines the molecular weight and confirms the molecular formula.[14]

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for solubility determination.

Caption: Isothermal Shake-Flask Workflow.

Conclusion

While specific, publicly available solubility data for this compound is limited, a sound understanding of its chemical properties and the principles of solubility allows for a systematic and effective approach to its use in a laboratory setting. By employing the detailed experimental protocols outlined in this guide, researchers can confidently determine the solubility of this compound in a variety of organic solvents, thereby optimizing their synthetic and purification processes. The importance of adhering to strict safety protocols when handling this reactive compound cannot be overstated.

References

- Vertex AI Search. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.

- Vertex AI Search. (2024).

- Fisher Scientific. (2010).

- Cayman Chemical. (n.d.). 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8).

- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.

- BenchChem. (2025).

- ChemicalBook. (2025).

- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- PubChem. (n.d.). 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride.

- World Journal of Pharmaceutical Research. (2015). Synthesis of new heterocyclic compounds derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride.

- Indian Academy of Sciences. (2018).

- Labsolu. (n.d.). 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride.

- PubChem. (n.d.). 3,6-Dichloro-1-benzothiophene-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). 3,6-Dichloro-benzo[b]thiophene-2-carbonyl chloride.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.

- ResearchGate. (2015). (PDF) SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE.

- Chem-Impex. (n.d.). 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride.

- BenchChem. (2025). Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.

- Molecules. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.

- Journal of Physical Chemistry. (1993). Solubility of C60 in a Variety of Solvents.

- PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 11. labsolu.ca [labsolu.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

An In-depth Technical Guide to the Reactivity and Stability of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry. Its importance is underscored by its role as a precursor to potent inhibitors of biological targets such as myeloid cell leukemia 1 (Mcl-1) and D-amino acid oxidase (DAO). This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering insights into its handling, synthetic utility, and the underlying principles governing its chemical behavior. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and fundamental principles of acyl chloride chemistry to provide a robust framework for its application in research and development.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the core of numerous biologically active molecules. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties. The inherent structural features of the benzothiophene ring system allow for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.

This compound serves as a highly reactive building block for introducing the 3,6-dichlorobenzothiophene moiety into target molecules. The presence of two chlorine atoms on the benzothiophene ring can significantly influence the compound's reactivity and the biological activity of its derivatives. Furthermore, the acyl chloride functional group provides a versatile handle for a variety of nucleophilic substitution reactions.

Synthesis of this compound

Experimental Protocol: General Synthesis of Substituted Benzothiophene-2-carbonyl Chlorides

-

To a stirred mixture of the corresponding substituted cinnamic acid (1 equivalent) and pyridine (catalytic amount), slowly add thionyl chloride (excess, e.g., 4-5 equivalents) at room temperature.

-

Heat the reaction mixture under reflux for several hours (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or cyclohexane) to yield the desired benzothiophene-2-carbonyl chloride.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

p_chlorocinnamic_acid [label="p-Chlorocinnamic Acid"]; thionyl_chloride [label="Thionyl Chloride (SOCl₂)"]; pyridine [label="Pyridine (catalyst)"]; reflux [label="Reflux"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

p_chlorocinnamic_acid -- reflux; thionyl_chloride -- reflux; pyridine -- reflux; reflux -- product; } doted Caption: General synthetic scheme for this compound.

Reactivity Profile

As an acyl chloride, this compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The carbonyl carbon is rendered significantly electrophilic by the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, as well as the dichlorinated benzothiophene ring.

Reactions with Nitrogen Nucleophiles (Amide Formation)

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of the corresponding amides. These reactions are typically rapid and high-yielding.

General Protocol for Amide Synthesis:

-

Dissolve the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

acyl_chloride [label="this compound"]; amine [label="Primary or Secondary Amine (R₁R₂NH)"]; base [label="Base (e.g., Triethylamine)"]; solvent [label="Anhydrous Solvent"]; reaction [label="Nucleophilic Acyl Substitution"]; amide_product [label="3,6-Dichloro-1-benzothiophene-2-carboxamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

acyl_chloride -- reaction; amine -- reaction; base -- reaction; solvent -- reaction; reaction -- amide_product; } doted Caption: Workflow for the synthesis of 3,6-dichloro-1-benzothiophene-2-carboxamides.

This methodology is crucial for the synthesis of bioactive molecules. For instance, derivatives of 3,6-dichloro-1-benzothiophene-2-carboxylic acid have been investigated as inhibitors of Mcl-1 and DAO.[3] The synthesis of these inhibitors would proceed through the formation of an amide bond with various amine-containing fragments.

| Nucleophile | Product | Significance |

| Substituted Anilines | N-Aryl-3,6-dichloro-1-benzothiophene-2-carboxamides | Precursors to Mcl-1 inhibitors[3] |

| Amino Acid Esters | Peptidomimetic Structures | Building blocks for complex bioactive molecules |

| Hydrazines | Hydrazides | Intermediates for further heterocycle synthesis |

Reactions with Oxygen Nucleophiles (Ester and Anhydride Formation)

This compound reacts readily with alcohols and phenols to form the corresponding esters. The reaction with phenols may require slightly more forcing conditions or the use of a base to deprotonate the phenol, thereby increasing its nucleophilicity.[4]

General Protocol for Esterification:

-

Dissolve the alcohol or phenol (1 equivalent) and a base (e.g., pyridine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).

-

Slowly add this compound (1 equivalent) at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up and purification are similar to the amide synthesis.

Reaction with a carboxylate salt will yield a mixed anhydride, which can be a useful activating group for further reactions.

Reactions with Sulfur Nucleophiles (Thioester Formation)

Thiols react with this compound in a similar fashion to alcohols to produce thioesters. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Stability and Handling

Hydrolytic Stability